molecular formula C24H19ClO3 B11159693 8-chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11159693
M. Wt: 390.9 g/mol
InChI Key: IVVSRIIBXGUWEO-UHFFFAOYSA-N
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Description

8-Chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by its unique structure, which includes a chloro group, a methylnaphthyl group, and a cyclopenta[c]chromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multiple steps. One common method includes the alkylation of a chromenone derivative with a methylnaphthyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted chromenones .

Scientific Research Applications

8-Chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group, in particular, can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C24H19ClO3

Molecular Weight

390.9 g/mol

IUPAC Name

8-chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C24H19ClO3/c1-14-9-10-15-5-2-3-6-16(15)20(14)13-27-23-12-22-19(11-21(23)25)17-7-4-8-18(17)24(26)28-22/h2-3,5-6,9-12H,4,7-8,13H2,1H3

InChI Key

IVVSRIIBXGUWEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=C(C=C4C5=C(CCC5)C(=O)OC4=C3)Cl

Origin of Product

United States

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